

# Spectroscopic Analysis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Benzylsulfanylmethyl-furan-2-carboxylic acid

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## Abstract

**5-Benzylsulfanylmethyl-furan-2-carboxylic acid** is a furan derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its molecular structure and purity is paramount for any research endeavor. This technical guide outlines the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the comprehensive characterization of this compound. While specific experimental data for **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** is not readily available in public-access databases, this document provides a framework of the expected spectroscopic data based on the analysis of structurally related furan-2-carboxylic acid derivatives. Furthermore, it details the standardized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis pipeline.

## Chemical Structure and Properties

- Chemical Name: **5-Benzylsulfanylmethyl-furan-2-carboxylic acid**
- CAS Number: 91903-26-3

- Molecular Formula: C<sub>13</sub>H<sub>12</sub>O<sub>3</sub>S
- Molecular Weight: 248.30 g/mol
- Appearance: Expected to be a solid at room temperature. A melting point of 122-123°C has been reported by a commercial supplier.[\[1\]](#)

## Predicted Spectroscopic Data

Due to the absence of publicly available spectra for **5-Benzylsulfanylmethyl-furan-2-carboxylic acid**, the following tables summarize the expected quantitative data based on characteristic spectral regions for its constituent functional groups and comparison with similar furan-2-carboxylic acid derivatives.

**Table 1: Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)**

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~10-12	Singlet	1H	-COOH
~7.20-7.40	Multiplet	5H	Phenyl-H
~7.15	Doublet	1H	Furan-H3
~6.40	Doublet	1H	Furan-H4
~3.80	Singlet	2H	-S-CH <sub>2</sub> -Ph
~3.70	Singlet	2H	Furan-CH <sub>2</sub> -S-

**Table 2: Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~165-170	-COOH
~155-160	Furan-C2
~145-150	Furan-C5
~135-140	Phenyl-C (quaternary)
~128-130	Phenyl-CH
~127-129	Phenyl-CH
~125-127	Phenyl-CH
~118-122	Furan-C3
~110-115	Furan-C4
~35-40	-S-CH <sub>2</sub> -Ph
~30-35	Furan-CH <sub>2</sub> -S-

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description of Band
2500-3300	O-H (Carboxylic Acid)	Broad
1680-1710	C=O (Carboxylic Acid)	Strong, Sharp
1500-1600	C=C (Furan & Phenyl)	Medium to Weak
~3100	C-H (Aromatic)	Weak
2850-2960	C-H (Aliphatic)	Weak to Medium
1000-1300	C-O	Medium to Strong
690-770	C-H (Aromatic Bending)	Strong

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Interpretation
248	[M] <sup>+</sup> (Molecular Ion)
203	[M - COOH] <sup>+</sup>
157	[M - CH <sub>2</sub> Ph] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data required to characterize **5-Benzylsulfanylmethyl-furan-2-carboxylic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl Sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the range of -2 to 16 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set the spectral width to cover the range of 0 to 200 ppm.

- A larger number of scans will be necessary compared to  $^1\text{H}$  NMR to obtain a good signal-to-noise ratio.
- Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The data is typically presented as a plot of transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

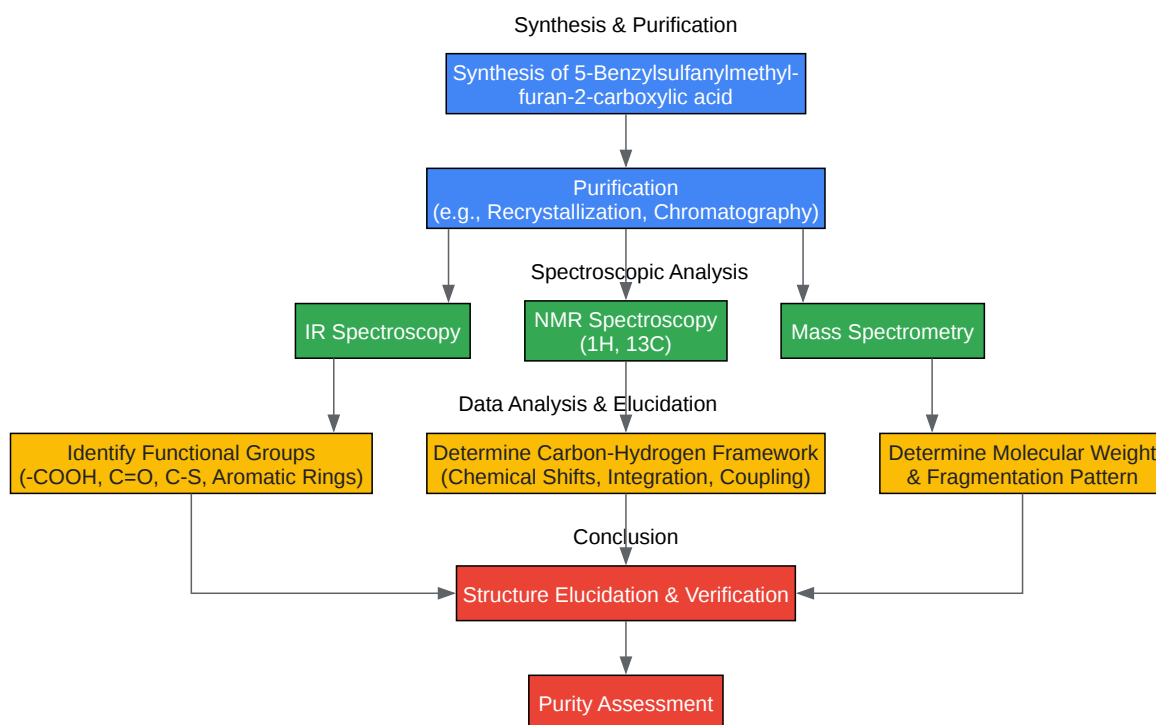
## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Acquisition (EI Mode):
  - The standard electron energy for EI is 70 eV.

- The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).
- Data Acquisition (ESI Mode):
  - The sample solution is introduced into the ESI source.
  - The analysis can be performed in either positive or negative ion mode to detect  $[M+H]^+$  or  $[M-H]^-$  ions, respectively.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation and purity assessment of **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** using the discussed spectroscopic methods.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **5-Benzylsulfanylmethyl-furan-2-carboxylic acid**.

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## References

- 1. matrixscientific.com [matrixscientific.com]
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